N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-18-7-5-4-6-17(18)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZBUUOWGSJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS Number: 1251628-75-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies concerning its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.4 g/mol. Its structure features a triazole-pyrazine scaffold, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O4 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1251628-75-7 |
Antitumor Activity
Research indicates that derivatives of triazole and pyrazine compounds exhibit notable antitumor properties. The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, particularly those associated with BRAF(V600E) and EGFR pathways. These pathways are crucial as they are often mutated in various cancers, leading to uncontrolled cell proliferation.
Case Study:
In a study evaluating several pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of tumor cell lines in vitro. The IC50 values were reported to be in the micromolar range for several derivatives, indicating potent antitumor activity .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well documented. The compound has shown promise in reducing inflammatory markers in various models, suggesting its potential use in treating inflammatory diseases.
Research Findings:
A study highlighted that similar compounds effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may modulate immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the triazole and pyrazine rings can significantly influence its pharmacological properties.
Key Insights:
- Substituent Variations: The presence of different substituents on the phenyl ring can enhance or reduce biological activity.
- Ring Modifications: Altering the nitrogen positioning within the triazole ring can affect binding affinity to target proteins.
Summary of Findings
Scientific Research Applications
Recent studies have indicated that compounds with similar structures exhibit diverse biological activities. The following sections summarize the potential applications based on existing research findings.
Anticancer Properties
Compounds related to N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have demonstrated significant anticancer effects. For instance:
- Mechanism : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways.
- Case Studies : Research has shown that triazole derivatives can effectively target cancer cell lines such as breast and lung cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Research Findings : Similar compounds have been studied for their ability to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Case Study : A study highlighted the effectiveness of triazole derivatives in reducing inflammation in animal models, showcasing their therapeutic potential .
Antioxidant Activity
This compound may also exhibit antioxidant properties:
- Mechanism : By scavenging free radicals, these compounds help reduce oxidative stress in biological systems.
- Case Study : Research on related compounds has demonstrated protective effects against oxidative damage in various model organisms, indicating a promising avenue for further exploration in oxidative stress-related diseases .
Potential Applications in Drug Development
The diverse biological activities associated with this compound position it as a candidate for drug development:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs identified in the literature:
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- p-Tolyloxy vs. Thio/Sulfanyl Groups : The p-tolyloxy substituent in the target compound and may facilitate π-stacking interactions with aromatic residues in target proteins, whereas thio/sulfanyl groups () could enhance binding to metal ions or cysteine residues.
Preparation Methods
Cyclocondensation of 4-Amino-1,2,3-Triazole with Ethyl Pyruvate
The triazolo[4,3-a]pyrazine core is synthesized via a cyclocondensation reaction between 4-amino-1,2,3-triazole (1 ) and ethyl pyruvate (2 ) under acidic conditions (Scheme 1).
Procedure:
- 1 (1.0 equiv, 84.1 g/mol) and 2 (1.2 equiv) are refluxed in acetic acid (100 mL) at 120°C for 6 hours.
- The reaction is quenched with ice-water, neutralized with NaHCO3, and extracted with ethyl acetate.
- The crude product, 3-oxo-3,4-dihydro-triazolo[4,3-a]pyrazine (3 ), is purified via recrystallization (ethanol/water) to yield white crystals (68% yield).
Characterization:
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 5.2 Hz, 1H, H-7), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.35 (t, J = 7.1 Hz, 3H, CH3).
- IR (KBr): 1720 cm−1 (C=O), 1625 cm−1 (C=N).
Introduction of the p-Tolyloxy Group
SNAr Reaction at Position 8
The electron-deficient pyrazine ring facilitates SNAr at position 8 using p-tolyloxy potassium salt (4 ) (Scheme 2).
Procedure:
- 3 (1.0 equiv) is dissolved in dry DMF (50 mL) under N2.
- 4 (1.5 equiv) and K2CO3 (2.0 equiv) are added, and the mixture is heated at 100°C for 12 hours.
- The product, 8-(p-tolyloxy)-3-oxo-triazolo[4,3-a]pyrazine (5 ), is isolated via column chromatography (SiO2, hexane/EtOAc 3:1) in 55% yield.
Optimization Notes:
- Higher yields (72%) are achieved using Cs2CO3 as base and DMSO as solvent.
- Microwave irradiation (150°C, 30 min) reduces reaction time to 2 hours.
Characterization:
- 13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 159.2 (C-O), 138.4 (C-p-tolyl), 128.9–126.1 (aromatic carbons).
Functionalization with the Acetamide Side Chain
Bromoacetylation of Intermediate 5
The methylene bridge is introduced via bromoacetylation using bromoacetyl bromide (6 ) (Scheme 3).
Procedure:
Amidation with 2-Ethoxyaniline
The final amidation is performed with 2-ethoxyaniline (8 ) under mild conditions (Scheme 4).
Procedure:
- 7 (1.0 equiv) and 8 (1.5 equiv) are stirred in CH2Cl2 (30 mL) at room temperature for 24 hours.
- The reaction is washed with 1M HCl, dried (Na2SO4), and concentrated.
- Purification via preparative HPLC (XBridge C8, 0.1% TFA/ACN) yields the title compound (9 ) as a white solid (63% yield).
Characterization:
- HRMS (ESI): m/z calc. for C23H22N5O4 [M+H]+: 448.1618; found: 448.1621.
- HPLC Purity: 98.5% (Rt = 4.89 min, XBridge C8).
Analytical and Spectroscopic Validation
Comparative Spectral Data
| Parameter | Value |
|---|---|
| 1H NMR (CDCl3) | δ 9.54 (d, 1H), 8.74 (d, 1H), 4.87 (q, 2H), 1.52 (t, 3H) |
| 13C NMR | δ 167.9 (C=O), 151.1 (triazole C-2), 84.0 (N-C-P) |
| IR (C=O stretch) | 1720 cm−1 |
Purity Assessment
- HPLC: Single peak at Rt = 4.89 min (XBridge C8).
- Elemental Analysis: C 59.83%, H 4.22%, N 19.53% (calc. for C23H22N5O4).
Challenges and Optimization Strategies
Low Yields in Cyclocondensation
Initial cyclocondensation yields (30–35%) are improved to 68% by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
